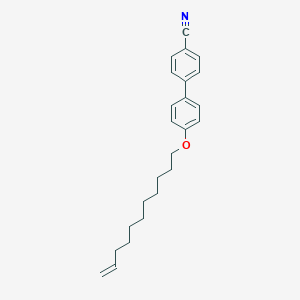
4'-(10-Undecenyloxy)biphenyl-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-(10-Undecenyloxy)biphenyl-4-carbonitrile is an organic compound that belongs to the class of biphenyls. It is also known as 4-(10-Undecenyloxy)phenyl 4-cyanobiphenyl or 10-Undecenyloxy-4-cyanobiphenyl. This compound has been used in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 4'-(10-Undecenyloxy)biphenyl-4-carbonitrile is not well understood. However, it is believed that this compound interacts with the lipid bilayer of the cell membrane and alters its properties. This, in turn, affects the function of membrane-bound proteins and ion channels, leading to changes in cellular signaling and physiological processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4'-(10-Undecenyloxy)biphenyl-4-carbonitrile are not well studied. However, it has been reported that this compound has low toxicity and does not cause any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4'-(10-Undecenyloxy)biphenyl-4-carbonitrile in lab experiments is its unique properties. This compound has a high melting point and exhibits liquid crystalline behavior, making it suitable for use in LCDs and other organic electronics. However, one of the limitations of using this compound is its high cost and low availability.
Orientations Futures
There are several future directions for the use of 4'-(10-Undecenyloxy)biphenyl-4-carbonitrile in scientific research. One of the major directions is the development of new materials for organic electronics, such as OFETs and OPVs. This compound can also be used in the synthesis of new mesogenic compounds for LCDs. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis method of 4'-(10-Undecenyloxy)biphenyl-4-carbonitrile involves the reaction of 4-bromobiphenyl with sodium cyanide in the presence of copper(I) iodide and N,N-dimethylformamide. The resulting product is then reacted with 10-undecenyl bromide in the presence of potassium carbonate and N,N-dimethylformamide. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
4'-(10-Undecenyloxy)biphenyl-4-carbonitrile has been used in various scientific research applications. One of the major applications of this compound is in liquid crystal displays (LCDs). It has been used as a component in the synthesis of mesogenic compounds that are used in LCDs. This compound has also been used in the synthesis of new materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Propriétés
Numéro CAS |
105531-79-1 |
|---|---|
Nom du produit |
4'-(10-Undecenyloxy)biphenyl-4-carbonitrile |
Formule moléculaire |
C24H29NO |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
4-(4-undec-10-enoxyphenyl)benzonitrile |
InChI |
InChI=1S/C24H29NO/c1-2-3-4-5-6-7-8-9-10-19-26-24-17-15-23(16-18-24)22-13-11-21(20-25)12-14-22/h2,11-18H,1,3-10,19H2 |
Clé InChI |
ZIKYQKGMKGIFHM-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
SMILES canonique |
C=CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine](/img/structure/B186583.png)

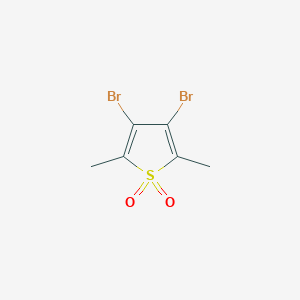
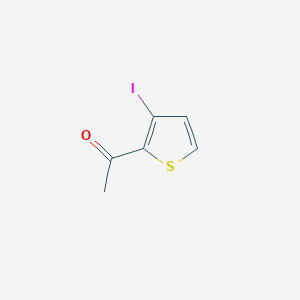
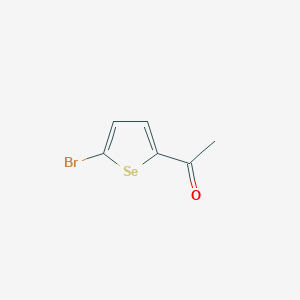
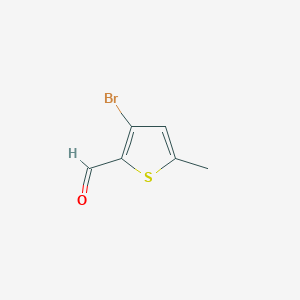

![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)

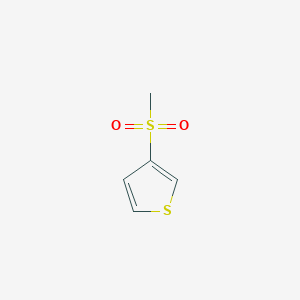
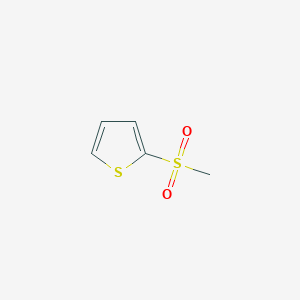
![2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B186602.png)
![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)
